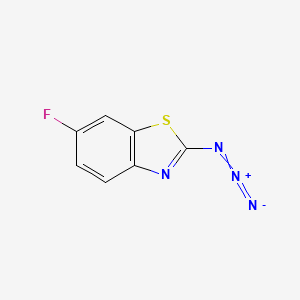

2-Azido-6-fluoro-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

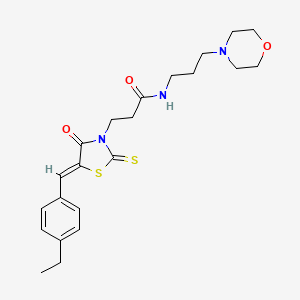

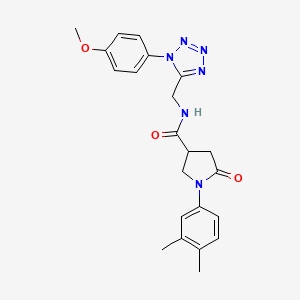

2-Azido-6-fluoro-1,3-benzothiazole is a chemical compound with the molecular formula C7H3FN4S . It is a derivative of benzothiazole, which is a heterocyclic compound with a fused benzene and thiazole ring .

Synthesis Analysis

The synthesis of 2-azido-6-fluoro-1,3-benzothiazole involves several steps. One approach involves the condensation of 2-hydrazino-6-fluorobenzothiazole with different substituted acetophenones . Another method involves the synthesis of 2-hydrazino-6-fluorobenzothiazole from 4-fluoro aniline, which is then condensed with hydrazine hydrate .Molecular Structure Analysis

The molecular weight of 2-Azido-6-fluoro-1,3-benzothiazole is 194.19 . The structure of this compound includes a benzothiazole ring, which is a 5-membered 1,3-thiazole ring fused to a benzene ring .Chemical Reactions Analysis

Benzothiazole derivatives, including 2-Azido-6-fluoro-1,3-benzothiazole, can be used to construct fluorescent probes based on the mechanism of photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission .Wissenschaftliche Forschungsanwendungen

Anticancer Properties and Drug Development

2-Azido-6-fluoro-1,3-benzothiazole derivatives have been extensively studied for their antitumor properties. One prominent area of research involves the development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which possess highly selective and potent antitumor properties both in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P450 1A1 into active metabolites, with the fluorine atoms around the benzothiazole nucleus helping to thwart metabolic inactivation. Amino acid conjugation has been used to overcome the limitations posed by the lipophilicity of these drugs, leading to water-soluble, chemically stable prodrugs that revert rapidly to their parent compounds in vivo, showing promising results against breast and ovarian cancer cell lines and xenograft tumors (Bradshaw et al., 2002).

Synthesis and Biological Properties

Research has also focused on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. These compounds have been shown to be potently cytotoxic in vitro in sensitive human breast cancer cell lines but inactive against other nonmalignant and malignant cell lines. This specificity suggests a unique mechanism of action that might involve the induction of cytochrome P450 CYP1A1, crucial for the antitumor specificity of this series of benzothiazoles. The most potent agent in this series, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been the focus of pharmaceutical and preclinical development due to its potent broad-spectrum activity and lack of exportable metabolites in the presence of sensitive cells (Hutchinson et al., 2001).

Antimicrobial and Anticancer Activity

The synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives has been another area of exploration. These compounds have been prepared through a multi-step process involving amination, cyclization, alkylation, and reaction with various azides through click chemistry. They have been screened for their antimicrobial and cytotoxic activity against several human cancer cell lines, with some compounds showing promising results. This indicates the potential for developing new therapeutic agents based on the 2-Azido-6-fluoro-1,3-benzothiazole scaffold (Kumbhare et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Benzothiazole derivatives, including 2-Azido-6-fluoro-1,3-benzothiazole, have shown promise in various fields, including pharmaceutical chemistry . They have been found to have a broad spectrum of biological effects, making them potential candidates for novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .

Eigenschaften

IUPAC Name |

2-azido-6-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN4S/c8-4-1-2-5-6(3-4)13-7(10-5)11-12-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTMMWYAVYVUKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-6-fluoro-1,3-benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B2670533.png)

![4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2670536.png)

![2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2670537.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2670541.png)

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2670544.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2670545.png)

![2-Chloro-N-[1-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propan-2-yl]propanamide](/img/structure/B2670552.png)